molecular formula C9H9NO2 B095626 Indoline-5-carboxylic acid CAS No. 15861-30-0

Indoline-5-carboxylic acid

Cat. No. B095626
CAS RN: 15861-30-0
M. Wt: 163.17 g/mol
InChI Key: DZTLKUKANGQSRN-UHFFFAOYSA-N
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Description

Determination of the Structure of Electropolymerized Indoline-5-Carboxylic Acid

Electropolymerization of indoline-5-carboxylic acid results in the formation of a film on the electrode surface, consisting of two distinct chemical species. These species differ in their solubility in dimethylformamide (DMF) and have been characterized using various spectroscopic techniques, revealing that the DMF-soluble species is a trimer, while the less soluble species is a polymeric form composed of linked trimer units .

Synthesis Analysis

The synthesis of indoline-5-carboxylic acid derivatives has been explored in several studies. For instance, indoline-2-carboxylic acid can be nitrated to produce 6-nitroindoline-2-carboxylic acid, which can be further processed into its methyl ester and dehydrogenated to yield methyl 6-nitroindole-2-carboxylate . Additionally, indoline-2-carboxamide can be reduced and hydrolyzed to obtain indoline-2-carboxylic acid, which serves as a precursor for various derivatives .

Molecular Structure Analysis

The molecular structure of indoline carboxylic acids has been determined using techniques such as single-crystal X-ray diffraction. For example, indole-2-carboxylic acid (ICA) forms orthorhombic crystals, with molecules arranged in planar ribbons stabilized by hydrogen bonds. The orientation of the carboxylic groups in these structures is noteworthy, as it influences the overall molecular conformation .

Chemical Reactions Analysis

Indoline carboxylic acids are versatile in chemical reactions. They can be used in aza-Friedel-Crafts reactions catalyzed by carboxylic acids in water, leading to the synthesis of various 3-substituted indoles, including biologically active compounds . Furthermore, indole-N-carboxylic acids and their amide derivatives are employed in multicomponent reactions and C-H functionalization, highlighting their significance in organic synthesis .

Physical and Chemical Properties Analysis

The electrochemical properties of poly(indoline-5-carboxylic acid) have been investigated, revealing characteristic redox behavior in LiClO4-acetonitrile solutions. Fourier transform-infrared spectroscopy has been used to characterize the reduced and oxidized forms of the polymer, providing insights into the polymerization sites and the presence of quinoid structures . Additionally, the solvent-dependent amide bond isomerization of indoline-2-carboxylic acid derivatives has been studied, demonstrating their potential in designing new materials and secondary structures .

Case Studies and Applications

Several case studies highlight the applications of indoline carboxylic acids. For instance, the reverse photochromism of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid in polar solvents has been observed, which is of interest for the development of photoreversible systems . Moreover, novel indole-2-carboxylic acid analogues have been synthesized and evaluated for their antioxidant potentials, with some derivatives showing significant activity .

Scientific Research Applications

  • Synthesis and Nitration : Indoline-2-carboxylic acid, closely related to Indoline-5-carboxylic acid, can be transformed into nitroindoline derivatives. This process is significant in the synthesis of various organic compounds (Lavrenov et al., 2002).

  • Fluorescence and Photophysics : Indoline-2-carboxylic acid (I2CA) shows potential as a fluorescent probe in peptides and proteins due to its fluorescence and photophysical properties, which are similar to proline (Allen et al., 2003).

  • Cyclization for Synthesis of N-acyl Indolines : A one-pot cyclization method using 2-aminophenethyl alcohols and carboxylic acids can efficiently produce N-acyl indolines, which are biologically significant (Wang et al., 2007).

  • Synthesis of DL-Indoline-2-carboxylic Acid : The chemical synthesis process of DL-indoline-2-carboxylic acid and its derivatives has been explored, contributing to the understanding of the chemistry of this compound (Hudson & Robertson, 1967).

  • Cyclopropanation Strategy in Alkaloid Synthesis : The cyclopropanation of indolines plays a crucial role in constructing complex nitrogen-containing ring systems, significant in synthesizing indoline alkaloids (Zhang et al., 2011).

  • Reverse Photochromism : 1,3,3-Trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic Acid exhibits reverse photochromism, which is important for developing photoreversible photographic systems (Shimizu et al., 1969).

  • Proline Mimetic for Secondary Structures : (S)-Indoline-2-carboxylic acid derivatives, acting as proline mimetics, show solvent-dependent amide bond isomerization, suggesting potential applications in designing secondary structures (Pollastrini et al., 2021).

  • Conformational Preferences in Analogs : Indoline-2-carboxylic acid and its derivatives have been studied for their conformational properties, contributing to the understanding of proline analogs in peptide chemistry (Warren et al., 2010).

  • Corrosion Inhibition : Indole-5-carboxylic acid has been studied for its inhibitive action towards corrosion of mild steel in sulfuric acid solutions, demonstrating its potential as a corrosion inhibitor (Quartarone et al., 2006).

  • Enzymatic Properties in Biotechnology : An esterase from Bacillus aryabhattai, which hydrolyzes (R,S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid, has been characterized, indicating potential applications in biotechnology (Zhang et al., 2019).

Safety And Hazards

Indoline-5-carboxylic acid is considered hazardous . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTLKUKANGQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429272
Record name indoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5-carboxylic acid

CAS RN

15861-30-0
Record name indoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
T Marinus, AB Fessler, CA Ogle… - Nucleic acids …, 2021 - academic.oup.com
… When looking at overall distributions of mutation rates, indoline-5-carboxylic acid imidazolide (I5) and 1-methylimidazole-4-carboxylic acid imidazolide (1M4) showed a lower reactivity …
Number of citations: 43 academic.oup.com
H MATSUOKA, N KATO, K TSUJI… - Chemical and …, 1996 - jstage.jst.go.jp
… 1-Carbobenzoxyindoline-S-carboxylic Acid (4) To a mixture of indoline-5»carboxylic acid (3, 2.0 g) and NaOH (2.7 g) in other (20 mlj—water (20 ml) was added earbobenzoxy chloride (…
Number of citations: 14 www.jstage.jst.go.jp
S Kamiya, H Shirahase, S Nakamura… - Chemical and …, 2001 - jstage.jst.go.jp
… citric acid, 1-Boc-3-[2-(imidazol-1-yl)ethyl]indoline-5-carboxylic acid was extracted with CHCl3 (200ml). The extracts were washed with water and dried. The solvent was removed in …
Number of citations: 15 www.jstage.jst.go.jp
R Nakagaki, I Aoyama, K Shimizu… - Journal of physical …, 1993 - Wiley Online Library
… Indoline-5carboxylic acid (5CI) in HFP exhibits a spectral behaviour similar to that of p-aminobenzoic acid. Distinct double peaks are observed for pN-methylaminobenzoic acid in HFP. …
Number of citations: 19 onlinelibrary.wiley.com
X Zhang, S Heng, AD Abell - Chemistry–A European Journal, 2015 - Wiley Online Library
Here the synthesis and characterization of a new class of spiropyran‐based protease inhibitor is reported that can be reversibly photoswitched between an active spiropyran (SP) …
DG Gillies, LH Sutcliffe, X Wu - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… corresponding 5-su bs tituted 2- benzylp hthalimide, followed by hydrolysis in dilute HCl to give 2-benzyl-1,3-dioxoisoindoline-5-carboxylic acid. By reacting with SOCl, , the acid group …
Number of citations: 33 pubs.rsc.org
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
… To a stirred solution of indoline-5-carboxylic acid (242 mg, 1.48 mmol) in anhydrous N,N-dimethylformamide (15 mL) were added diisopropylethylamine (1.0 mL, 5.75 mmol) and 3-(R)-…
Number of citations: 232 pubs.acs.org
M Ori, N Toda, K Takami, K Tago, H Kogen - Tetrahedron, 2005 - Elsevier
An efficient methodology for the synthesis of 2,2,3-trisubstituted tetrahydroquinolines has been developed, which involves the triphenylphosphine–CCl 4 -mediated stereospecific …
Number of citations: 55 www.sciencedirect.com
PJ Chaudhari, SB Bari, SJ Surana, AA Shirkhedkar… - ACS …, 2022 - ACS Publications
Three crucial anticancer scaffolds, namely indolin-2-one, 1,3,4-thiadiazole, and aziridine, are explored to synthesize virtually screened target molecules based on the c-KIT kinase …
Number of citations: 5 pubs.acs.org
RH Kollarigowda, PV Braun - The Journal of Organic Chemistry, 2021 - ACS Publications
Here, we report a solid-phase approach to synthesize azobenzene and spiropyran derivatives. The divergent synthesis process requires no purification steps to obtain the desired …
Number of citations: 6 pubs.acs.org

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